8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purines This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a dimethylaminoethyl group, a methyl group, and a naphthalen-1-ylmethyl group
Preparation Methods
The synthesis of 8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Purine Core: The synthesis begins with the formation of the purine core through a series of condensation reactions involving appropriate precursors.
Substitution Reactions: The introduction of the dimethylaminoethyl group, methyl group, and naphthalen-1-ylmethyl group is achieved through substitution reactions. These reactions typically involve the use of reagents such as alkyl halides and amines under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives with altered chemical properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include alkyl halides, amines, and organometallic compounds.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the compound and the formation of simpler products.
Scientific Research Applications
8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it valuable in understanding cellular processes.
Medicine: The compound has potential applications in drug discovery and development. Its interactions with biological targets can be exploited to design new therapeutic agents for various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:
Caffeine: A well-known purine derivative with stimulant effects. Unlike caffeine, the compound has additional functional groups that confer unique chemical properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases. The structural differences between theophylline and the compound result in distinct pharmacological profiles.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes. The synthetic compound differs from adenosine in its substitution pattern, leading to different biological activities.
Biological Activity
8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits structural features that suggest it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This article synthesizes existing research findings regarding its biological activity, including relevant case studies and data tables.
Chemical Structure
The chemical structure of the compound is characterized by a purine core substituted with a naphthalenylmethyl group and a dimethylaminoethyl side chain. This unique configuration may influence its pharmacological properties.
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (Lung) | 5.4 | Apoptosis |
Compound B | MCF7 (Breast) | 3.2 | Cell Cycle Arrest |
Compound C | HeLa (Cervical) | 4.8 | Inhibition of DNA Synthesis |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For example, studies have shown that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.
Case Study: Inhibition of DHFR
In a controlled study, the compound demonstrated a dose-dependent inhibition of DHFR activity, leading to reduced proliferation of cancer cells. The mechanism involved the disruption of NADPH levels necessary for enzyme stability .
3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cell cultures, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 2: Neuroprotective Effects in Cell Culture Studies
Study Reference | Cell Type | Treatment Concentration (µM) | Observed Effect |
---|---|---|---|
Study 1 | SH-SY5Y Neurons | 10 | Reduced Oxidative Stress |
Study 2 | PC12 Cells | 5 | Increased Cell Viability |
Mechanistic Insights
The biological activity of this compound appears to be mediated through multiple pathways:
- Receptor Binding : The compound's structure allows for binding to various receptors, influencing cellular signaling.
- Enzyme Interaction : Inhibition of key enzymes like DHFR suggests potential applications in cancer therapy.
- Oxidative Stress Modulation : Its ability to reduce oxidative stress marks it as a candidate for neuroprotection.
Properties
CAS No. |
476479-99-9 |
---|---|
Molecular Formula |
C21H24N6O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C21H24N6O2/c1-25(2)12-11-22-20-23-18-17(19(28)24-21(29)26(18)3)27(20)13-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H,22,23)(H,24,28,29) |
InChI Key |
NLWJSXFCLUYVLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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